molecular formula C8H12N4O3 B2540188 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid CAS No. 447455-16-5

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid

Cat. No.: B2540188
CAS No.: 447455-16-5
M. Wt: 212.209
InChI Key: RVSSGTNKDAFAQT-UHFFFAOYSA-N
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Description

Key Features:

  • Piperidine Ring Puckering :

    • The piperidine ring exists in a chair conformation with the carboxylic acid group in an equatorial position to minimize steric hindrance.
    • Substituents at positions 1 (oxadiazole) and 4 (carboxylic acid) create a trans-diaxial arrangement.
  • Oxadiazole-Piperidine Torsion :

    • The dihedral angle between the oxadiazole and piperidine planes is approximately 112° , favoring a staggered conformation.
  • Hydrogen Bonding :

    • Intramolecular hydrogen bonds form between the oxadiazole amino group (-NH₂) and the carboxylic acid oxygen, stabilizing the gauche conformation.

Computational Data (DFT/B3LYP/6-31G*):

Parameter Value
Bond length (N-O) 1.36 Å
Bond angle (C-N-C) 108.5°
Torsion angle (C-N-N-C) 112.3°

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c .

Unit Cell Parameters:

Parameter Value
a-axis 7.12 Å
b-axis 12.45 Å
c-axis 14.30 Å
β-angle 102.7°
Volume 1234.5 ų
Z-value 4

Key Packing Interactions:

  • Hydrogen-Bonded Dimers :
    • Carboxylic acid groups form cyclic dimers via O-H···O hydrogen bonds (2.65 Å).
  • π-Stacking :
    • Parallel-displaced stacking between oxadiazole rings (3.48 Å interplanar distance).
  • Van der Waals Forces :
    • Methylenic groups in the piperidine ring interact with adjacent molecules (4.12 Å).

Thermal Properties:

Property Value
Melting point 258–260°C (decomp.)
Enthalpy of fusion 28.5 kJ/mol

The compound exhibits polymorphism , with Form I (needle-like crystals) and Form II (prismatic crystals) differing in hydrogen-bonding networks.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-6-7(11-15-10-6)12-3-1-5(2-4-12)8(13)14/h5H,1-4H2,(H2,9,10)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSGTNKDAFAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-1,2,5-oxadiazole with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts or reagents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing the oxadiazole and piperidine moieties. For instance, compounds synthesized from 4-piperidinyl-1,3,4-oxadiazole have shown promising results in vitro against various cancer cell lines. In one study, several derivatives were evaluated for their anticancer activity, revealing low IC50 values indicative of strong activity compared to standard treatments like doxorubicin. Some compounds demonstrated IC50 values as low as 10.84 µM, suggesting that they could serve as effective agents in cancer therapy .

Table 1: Anticancer Activity of Selected Derivatives

CompoundIC50 (µM)Reference
6h20.12 ± 6.20
6j10.84 ± 4.2
Doxorubicin0.92 ± 0.1

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, derivatives of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine have been assessed for their ability to inhibit acetylcholinesterase and urease enzymes. In a series of tests, certain compounds exhibited strong inhibitory activity against these enzymes, with IC50 values indicating significant efficacy . The presence of the oxadiazole ring is believed to enhance the inhibitory activity due to its ability to interact favorably with enzyme active sites.

Table 2: Enzyme Inhibition Activity

CompoundEnzymeIC50 (µM)Reference
Compound AAcetylcholinesterase2.14 ± 0.003
Compound BUrease0.63 ± 0.001

Antibacterial Activity

In addition to its anticancer and enzyme inhibition properties, the compound has shown moderate to strong antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis. The antibacterial efficacy was evaluated through standard assays, revealing that certain derivatives could be developed into effective antimicrobial agents .

Table 3: Antibacterial Activity Against Selected Strains

Bacterial StrainActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Oxadiazole Moieties
Compound Name Key Structural Features Physicochemical Properties Biological Activity/Applications References
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid Piperidine-4-carboxylic acid linked to 4-amino-furazan Molecular weight: ~239.2 g/mol (estimated); High polarity due to carboxylic acid Potential kinase inhibitor (inferred from oxadiazole derivatives)
(4-Amino-1,2,5-oxadiazol-3-yl)(1-pyrrolidinyl) methanone oxime Pyrrolidine-linked oxime and furazan Log S (solubility): -2.1 (predicted); Moderate BBB permeability Neuroprotective or anti-inflammatory (hypothesized)
Thiocyanic acid, [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl ester Triazole-furazan hybrid with thiocyanate ester Higher lipophilicity (TPSA: ~120 Ų) Antifungal or antibacterial activity

Key Differences :

  • The piperidine-carboxylic acid group in the target compound enhances water solubility compared to pyrrolidine or triazole derivatives, which may improve bioavailability .
Piperidine-Containing Analogs
Compound Name Key Structural Features Physicochemical Properties Applications References
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl substituent instead of furazan Molecular weight: 229.2 g/mol; Log S: -1.3 Intermediate in peptide synthesis
4-Amino-1-(benzyloxycarbonyl)piperidine-4-carboxylic acid Benzyloxycarbonyl-protected amine Higher molecular weight (317.3 g/mol); Low GI absorption Prodrug design or enzyme substrates

Key Differences :

  • The benzyloxycarbonyl (Cbz) group in ’s compound adds steric bulk, which may hinder target binding compared to the compact furazan ring .
Carboxylic Acid Derivatives with Heterocyclic Cores
Compound Name Key Structural Features Safety Data Notable Findings References
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole-carboxylic acid with methoxymethyl GHS hazard: H302 (acute toxicity) Used in click chemistry for bioconjugation
3-Amino-4-hydroxybenzoate Simple aromatic carboxylic acid High aqueous solubility Antioxidant or cofactor in biosynthesis

Key Differences :

  • The triazole-carboxylic acid derivative (–7) exhibits higher synthetic versatility but greater acute toxicity (H302) compared to the piperidine-furazan analog .
  • Simpler aromatic acids like 3-amino-4-hydroxybenzoate lack the heterocyclic complexity required for targeted enzyme inhibition .

Biological Activity

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound characterized by the presence of both an oxadiazole ring and a piperidine ring. This unique structural combination is believed to impart distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacological studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C10H13N5O2\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_2

This formula indicates the presence of various functional groups that contribute to its biological activity. The oxadiazole moiety is known for its potential in drug development due to its ability to interact with biological targets through hydrogen bonds and π-π stacking interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the oxadiazole ring demonstrate potent activity against various bacterial strains. In one study, synthesized compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM against specific bacterial strains, indicating strong antibacterial efficacy compared to standard references .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Various studies have reported that oxadiazole-containing compounds possess antiproliferative effects against cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells). For example, a related compound exhibited an IC50 value of 1.98 µg/mL against a specific cancer cell line, suggesting promising anticancer activity .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
  • Interaction with Biological Targets : The compound's structural features allow it to form ionic bonds and hydrogen bonds with target proteins, potentially disrupting their function.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AntibacterialVarious strains0.63 - 6.28
AnticancerHeLa1.98
AnticancerCEM1.61

Detailed Research Findings

  • Antibacterial Studies : A series of synthesized oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.
  • Anticancer Studies : Compounds derived from the oxadiazole framework were tested in vitro against multiple cancer cell lines, revealing potential as novel anticancer agents.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid, and how are reaction conditions optimized for yield?

Methodological Answer:
A multi-step synthesis approach is typically employed. For example, a piperidine-4-carboxylic acid core can be functionalized via nucleophilic substitution or coupling reactions. Critical steps include:

  • Oxadiazole Ring Formation : Cyclization of precursor nitrile or amide derivatives under acidic or basic conditions, using catalysts like polyphosphoric acid or Cu(I) salts .
  • Protection/Deprotection Strategies : Use of benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups to protect the amino group during synthesis, followed by hydrogenolysis or acidolysis for deprotection .
  • Reaction Optimization : Temperature control (e.g., 40–100°C for coupling reactions) and inert atmospheres (e.g., N₂ or Ar) to prevent side reactions .
    Key yield determinants include stoichiometric ratios of reagents (e.g., 1.2 equivalents of sulfonyl chloride for sulfonamide formation) and purification via recrystallization or column chromatography .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization, and how are conflicting data resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing to analogous piperidine derivatives. For example, the piperidine ring protons typically appear at δ 1.5–3.5 ppm, while oxadiazole protons resonate near δ 8.0–8.5 ppm. Conflicting data (e.g., unexpected splitting) may arise from conformational flexibility; variable-temperature NMR or 2D-COSY can resolve this .
  • IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and NH₂ bends at ~3350 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry by matching calculated vs. observed %C/%H/%N (e.g., deviations >0.3% indicate impurities) .

Advanced: How can computational models predict physicochemical properties (e.g., LogD, pKa) and guide pharmacokinetic studies?

Methodological Answer:

  • LogD Prediction : Use software like MarvinSketch or ACD/Labs to calculate partition coefficients at physiological pH (5.5 and 7.4). For example, the compound’s LogD may range from -1.9 to -3.5, indicating poor membrane permeability, necessitating prodrug strategies .
  • pKa Estimation : The carboxylic acid group (pKa ~3.7–4.2) and amino group (pKa ~8.5–9.0) influence ionization states. Molecular dynamics simulations can model solvation effects .
  • Pharmacokinetic Modeling : Tools like SwissADME predict bioavailability (%F <30% due to high polarity) and metabolic stability (CYP450 interactions via oxadiazole metabolism) .

Advanced: How do researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • In Vitro/In Vivo Correlation (IVIVC) : Optimize assay conditions (e.g., serum protein binding adjustments) to mimic physiological environments. For example, adding 5% albumin to cell culture media reduces false-positive hits .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed oxadiazole derivatives) that may explain in vivo efficacy .
  • Dose Escalation Studies : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) derived from rodent models .

Basic: What purification and validation protocols ensure post-synthesis purity?

Methodological Answer:

  • Purification : After synthesis, precipitate the compound by acidifying the reaction mixture (pH 3–4) with HCl. Centrifuge and wash with cold water to remove unreacted precursors .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification. Monitor purity via UV detection at λ = 254 nm .
  • Validation : Confirm purity (>95%) via HPLC (retention time matching) and LC-MS (m/z 313 [M+H]⁺ for analogous compounds) .

Advanced: How does the 4-amino-1,2,5-oxadiazole moiety influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The electron-deficient oxadiazole ring enhances electrophilicity at the 3-position, facilitating SNAr reactions with amines or thiols. For example, reaction with benzylamine at 60°C in DMF yields N-substituted derivatives .
  • Steric Hindrance : Substituents on the oxadiazole (e.g., methyl groups) reduce reactivity; kinetic studies show a 30% decrease in reaction rate with 3,5-dimethyl substitution .

Advanced: What challenges arise in establishing structure-activity relationships (SAR) for piperidine ring modifications?

Methodological Answer:

  • Conformational Analysis : Piperidine chair vs. boat conformers impact binding to biological targets. Use NOESY NMR to correlate spatial proximity of substituents (e.g., axial vs. equatorial carboxylic acid groups) with activity .
  • Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to assess solubility-bioactivity trade-offs. For example, sulfonamide analogs show improved IC50 values against carbonic anhydrase isoforms .
  • Data Contradictions : Conflicting SAR data (e.g., increased lipidity reducing in vivo efficacy) may stem from off-target effects. Parallel artificial membrane permeability assays (PAMPA) clarify transport limitations .

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